

structure-activity relationship comparison of 2,3-Dimethoxythiobenzamide analogs

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Compound of Interest

Compound Name: **2,3-Dimethoxythiobenzamide**

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A comprehensive analysis of the structure-activity relationship (SAR) for **2,3-dimethoxythiobenzamide** analogs is not readily available in the current body of scientific literature. However, by examining the SAR of structurally related benzamide and thiobenzamide derivatives, we can infer potential relationships and guide future research in the development of novel therapeutic agents based on the **2,3-dimethoxythiobenzamide** scaffold. This guide provides a comparative overview of the biological activities, experimental data, and methodologies from studies on analogous compounds.

Core Structure: 2,3-Dimethoxythiobenzamide

The fundamental structure of **2,3-dimethoxythiobenzamide** serves as the foundation for potential analogs. Variations in its substituents could significantly influence its biological activity.

Caption: Core chemical structure of **2,3-Dimethoxythiobenzamide**.

Comparison of Biological Activities of Analogous Compounds

While direct SAR data for **2,3-dimethoxythiobenzamide** analogs is unavailable, studies on related thiobenzamide and benzamide derivatives provide valuable insights into their potential antimicrobial and anticancer activities.

Antimicrobial Activity

Thiobenzamide derivatives have shown promise as antimicrobial agents. For instance, a series of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives were synthesized and evaluated for their antifungal properties.[1]

Table 1: Antifungal Activity of N,N-cyclic-2,4-dihydroxythiobenzamide Analogs

Compound	R group on Piperazine	MIC (μ g/mL) against Candida strains
1	-H	>100
2	-CH ₃	50-100
3	-C ₂ H ₅	25-50
4	-C ₆ H ₅	12.5-25
5	-CH ₂ C ₆ H ₅	6.25-12.5

Data summarized from a study on N,N-cyclic-2,4-dihydroxythiobenzamide derivatives.[1]

The data suggests that increasing the lipophilicity and steric bulk of the substituent on the piperazine ring enhances antifungal activity. This trend could be a valuable starting point for designing novel **2,3-dimethoxythiobenzamide** analogs with antimicrobial properties.

Anticancer Activity

Benzamide derivatives are widely explored as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[2] A study on 2-substituted-3-sulfonylaminobenzamides combined with 2-aminobenzothiazole revealed potent antiproliferative activities against several human cancer cell lines.[3]

Table 2: Antiproliferative Activity of 2-Methoxy-3-sulfonylaminobenzamide Analogs (IC₅₀ in μ M)

Compound	HCT-116 (Colon)	A549 (Lung)	MCF-7 (Breast)	U-87 MG (Glioblastoma)
1a	15.6	23.4	18.7	25.0
1g	1.95	3.12	2.34	4.68
Cisplatin	5.8	7.2	6.5	8.1

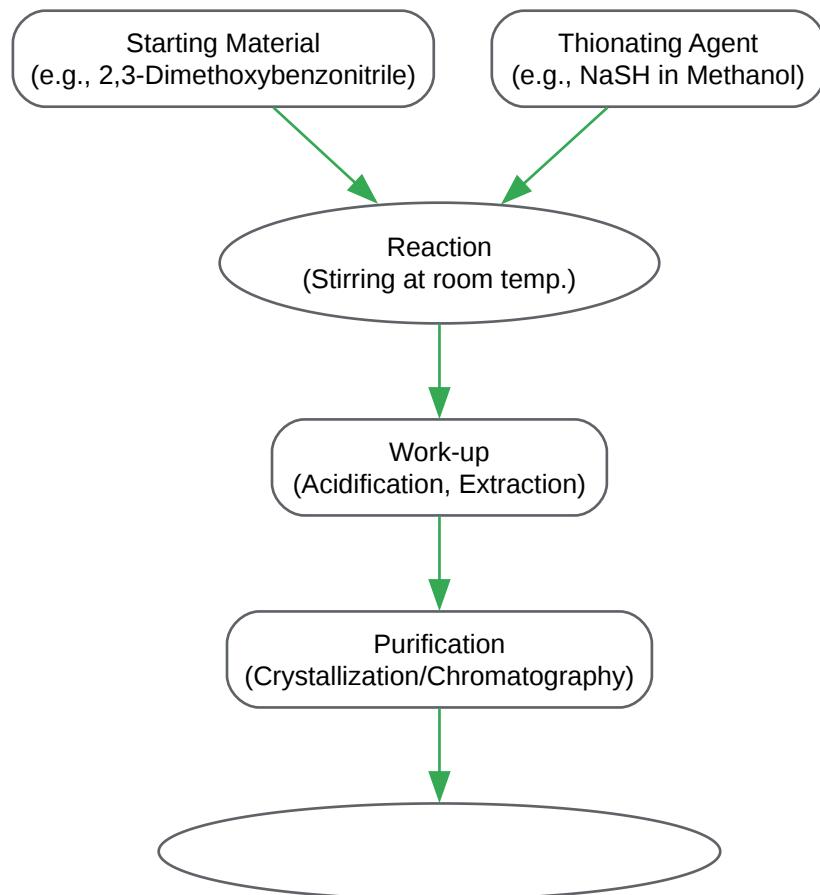
Data from a study on novel anticancer agents combining 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole fragments.[\[3\]](#)

Compound 1g, which features a specific substitution pattern on the benzothiazole moiety, demonstrated significantly higher potency than the reference drug cisplatin.[\[3\]](#) This highlights the importance of the substituents on the aromatic rings for anticancer activity. These findings suggest that modifications to the phenyl ring of **2,3-dimethoxythiobenzamide** could yield potent anticancer compounds.

Experimental Protocols

General Synthesis of Thiobenzamide Analogs

A common method for synthesizing thioamides involves the reaction of the corresponding amide or benzonitrile with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. For N-substituted thioamides, a primary or secondary amine can be reacted with a suitable thioacylating agent.



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Caption: A general workflow for the synthesis of thiobenzamide analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

- Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

- Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

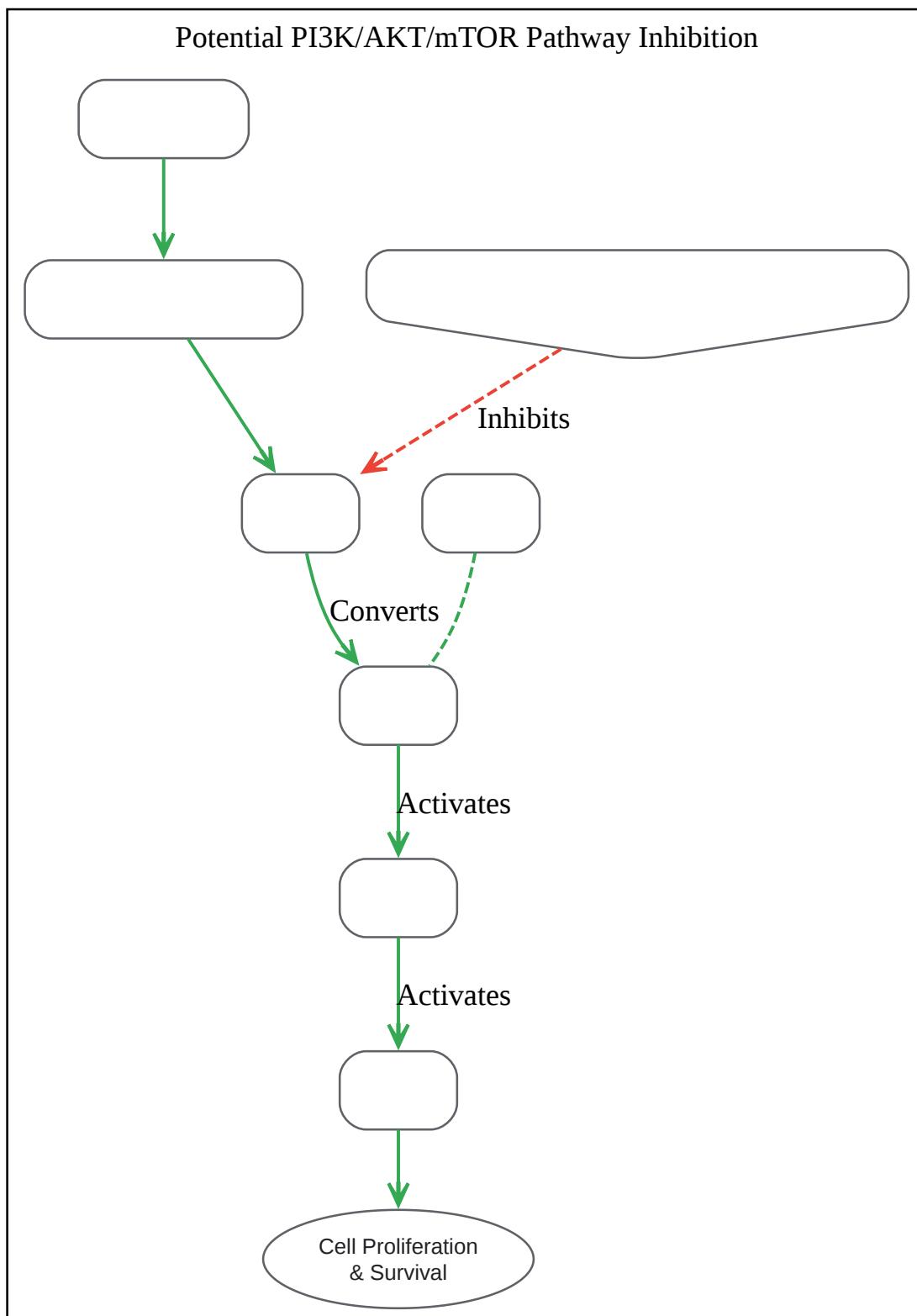
In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC_{50} value (the concentration that inhibits 50% of cell growth) is then calculated.[\[3\]](#)

Postulated Signaling Pathway Involvement

Based on the anticancer activity of related benzamide analogs, it is plausible that **2,3-dimethoxythiobenzamide** derivatives could modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[\[3\]](#)

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Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by **2,3-dimethoxythiobenzamide** analogs.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of **2,3-dimethoxythiobenzamide** analogs is currently lacking, the analysis of related benzamide and thiobenzamide compounds provides a solid foundation for future research. The antimicrobial and anticancer activities observed in these analogous series suggest that the **2,3-dimethoxythiobenzamide** scaffold is a promising starting point for the development of novel therapeutic agents.

Future research should focus on the synthesis and systematic biological evaluation of a library of **2,3-dimethoxythiobenzamide** analogs with diverse substitutions on the phenyl ring and the thioamide nitrogen. This will enable the establishment of a definitive SAR and the identification of lead compounds for further development.

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